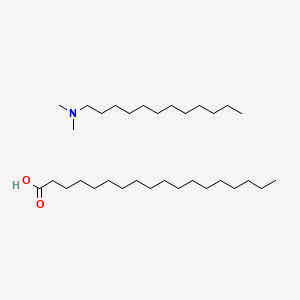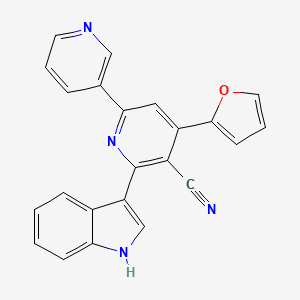
2-Acetamido-5-nitrobenzenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-5-nitrobenzenesulphonic acid is a heterocyclic organic compound with the molecular formula C8H8N2O6S and a molecular weight of 260.224 g/mol . This compound is characterized by the presence of an acetamido group, a nitro group, and a sulfonic acid group attached to a benzene ring. It is commonly used in various scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-acetamido-5-nitrobenzenesulphonic acid typically involves nitration and sulfonation reactions. One common method includes the nitration of acetanilide followed by sulfonation. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of the nitro and sulfonic acid groups . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-Acetamido-5-nitrobenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where the acetamido or nitro groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 2-acetamido-5-aminobenzenesulphonic acid.
Applications De Recherche Scientifique
2-Acetamido-5-nitrobenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is utilized in biochemical assays and as a reagent in the study of enzyme activities.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-acetamido-5-nitrobenzenesulphonic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments, facilitating its use in various applications .
Comparaison Avec Des Composés Similaires
2-Acetamido-5-nitrobenzenesulphonic acid can be compared with other similar compounds such as:
2-Acetamido-5-aminobenzenesulphonic acid: This compound is formed by the reduction of the nitro group in this compound.
2-Acetamido-5-nitrobenzoic acid: Similar in structure but lacks the sulfonic acid group, affecting its solubility and reactivity.
5-Acetamido-2-hydroxybenzoic acid: Contains a hydroxyl group instead of a nitro group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and solubility properties, making it valuable in various scientific and industrial contexts.
Propriétés
Numéro CAS |
58534-23-9 |
|---|---|
Formule moléculaire |
C8H8N2O6S |
Poids moléculaire |
260.23 g/mol |
Nom IUPAC |
2-acetamido-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C8H8N2O6S/c1-5(11)9-7-3-2-6(10(12)13)4-8(7)17(14,15)16/h2-4H,1H3,(H,9,11)(H,14,15,16) |
Clé InChI |
JPLLWZUYSWNRLC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



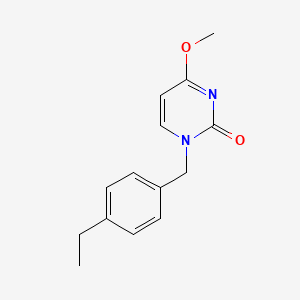
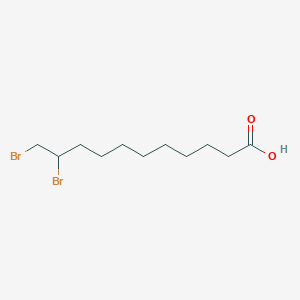
![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl sulfo hydrogen phosphate](/img/structure/B13758488.png)


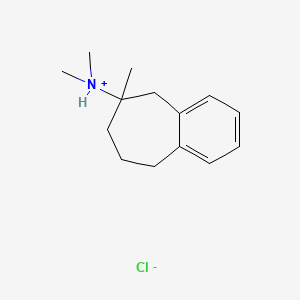
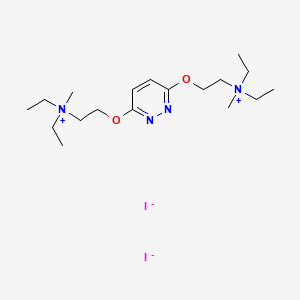

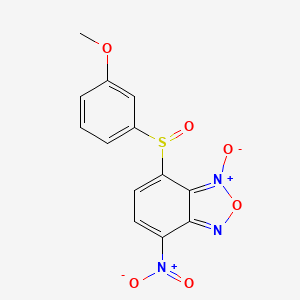
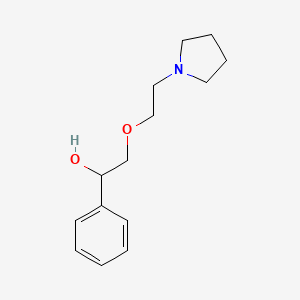
![2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
